molecular formula C23H24N4O3S B3001652 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide CAS No. 896697-61-3

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide

Cat. No.: B3001652
CAS No.: 896697-61-3
M. Wt: 436.53
InChI Key: KQFZPJHGJUYCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinazoline core, a benzodioxole moiety, and a cyclohexylacetamide group, making it a subject of interest for its diverse chemical properties and biological activities.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c28-21(24-15-6-2-1-3-7-15)13-31-23-26-18-9-5-4-8-17(18)22(27-23)25-16-10-11-19-20(12-16)30-14-29-19/h4-5,8-12,15H,1-3,6-7,13-14H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFZPJHGJUYCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a nucleophilic aromatic substitution reaction, where a suitable benzodioxole derivative reacts with the quinazoline intermediate.

    Thioether Formation: The sulfanyl group is incorporated by reacting the quinazoline intermediate with a thiol reagent under mild conditions.

    Amidation: The final step involves the amidation reaction where the cyclohexylacetamide group is attached to the sulfanyl-quinazoline intermediate using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

    Chemical Biology: It serves as a probe in chemical biology to study the interaction of small molecules with biological macromolecules.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals due to its diverse chemical reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone
  • 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide

Uniqueness

Compared to similar compounds, 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide is unique due to its cyclohexylacetamide group, which may confer different pharmacokinetic properties and binding affinities. This structural variation can result in distinct biological activities and therapeutic potentials.

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6O3SC_{21}H_{22}N_{6}O_{3}S, with a molecular weight of approximately 438.5 g/mol. The structure incorporates a quinazoline core, a benzodioxole moiety, and a sulfanyl group, which are known to exhibit various biological activities.

PropertyValue
Molecular FormulaC21H22N6O3S
Molecular Weight438.5 g/mol
IUPAC NameThis compound
InChI KeyOSCJWDBOCCPCSE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or altering conformations. The following pathways are involved in its mechanism:

  • Signal Transduction : Modulates pathways that regulate cell survival and proliferation.
  • Gene Expression Regulation : Influences transcription factors that control gene expression.
  • Metabolic Processes : Alters metabolic pathways that may lead to apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of quinazoline derivatives on human breast cancer cells (MCF-7). The results demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar benzodioxole-containing compounds have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Synthesis and Evaluation

The synthesis of the compound typically involves multi-step organic reactions. Recent studies have optimized these synthesis routes to enhance yield and purity. The evaluation of biological activity is conducted through various assays, including:

  • Cell Viability Assays : To assess the cytotoxic effects on cancer cell lines.
  • Antimicrobial Susceptibility Testing : To determine the effectiveness against pathogenic bacteria.

Comparative Analysis

Comparative studies between this compound and other similar molecules reveal unique biological profiles. For example, while many quinazoline derivatives exhibit anticancer properties, the specific combination of functional groups in this compound may confer additional benefits, such as enhanced selectivity towards cancer cells or improved solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.